molecular formula C31H24F3N5O3 B11931901 2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Cat. No.: B11931901
M. Wt: 571.5 g/mol
InChI Key: IUVCFHHAEHNCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a chromen-4-one core fused with a pyrazolo[3,4-d]pyrimidine scaffold. Key structural elements include:

  • Pyrazolo[3,4-d]pyrimidine moiety: Substituted at position 3 with a 3-fluoro-4-isopropoxyphenyl group and at position 1 with a 1-(6-fluoro-3-(3-fluorophenyl)chromen-4-one-2-yl)ethyl chain.
  • Chromen-4-one core: Modified with 6-fluoro and 3-(3-fluorophenyl) substituents.

Synthesis typically involves coupling intermediates (e.g., substituted pyrazolo-pyrimidines) with chromenone derivatives under basic conditions (e.g., K₂CO₃/Cs₂CO₃ in DMF) .

Properties

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

IUPAC Name

2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)

InChI Key

IUVCFHHAEHNCFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide or its derivatives under acidic conditions . For the target compound, the 3-(3-fluoro-4-isopropoxyphenyl) and 4-amino substituents are introduced during this stage:

  • Formation of 3-(3-Fluoro-4-Isopropoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine

    • Reagents : 3-Fluoro-4-isopropoxyphenylboronic acid, 5-amino-1H-pyrazole-4-carbonitrile, Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), dioxane/water (solvent).

    • Conditions : Suzuki-Miyaura coupling at 90°C for 12 hours under nitrogen .

    • Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane, 3:7) .

    Key Data :

    ParameterValue
    Reaction Temperature90°C
    Catalyst Loading2 mol% Pd(PPh₃)₄
    Chromatography SolventEthyl acetate/hexane (3:7)

    Post-coupling, the intermediate is treated with formamidine acetate in acetic acid to cyclize into the pyrazolo[3,4-d]pyrimidine core . X-ray diffraction confirms the planar geometry of the heterocycle, with dihedral angles <5° between fused rings .

Alkylation at the Pyrazolo[3,4-d]Pyrimidine N1 Position

The ethyl group at N1 is introduced via nucleophilic substitution using 1-bromoethane under phase-transfer catalysis:

  • Ethylation of 3-(3-Fluoro-4-Isopropoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine

    • Reagents : 1-Bromoethane, tetrabutylammonium bromide (TBAB), DMF, K₂CO₃.

    • Conditions : 25°C for 6 hours .

    • Yield : 85–88% after recrystallization (methanol/water) .

    Mechanistic Insight :
    TBAB facilitates the transfer of the ethyl group from the aqueous to organic phase, enhancing reaction efficiency . NMR (¹H, 400 MHz) confirms alkylation via the disappearance of the N1-H signal at δ 12.3 ppm and emergence of a quartet for the ethyl CH₂ group (δ 4.21 ppm, J = 7.1 Hz) .

Coupling with the Chromen-4-One Moiety

The chromenone fragment (6-fluoro-3-(3-fluorophenyl)chromen-4-one) is prepared via Pechmann condensation:

  • Synthesis of 6-Fluoro-3-(3-Fluorophenyl)Chromen-4-One

    • Reagents : 3-Fluorophenol, ethyl 3-fluoroacetoacetate, conc. H₂SO₄.

    • Conditions : 0°C for 2 hours, then 25°C for 12 hours .

    • Yield : 76–80% after extraction (dichloromethane/water) .

  • Knoevenagel Condensation with the Pyrazolo[3,4-d]Pyrimidine Intermediate

    • Reagents : Pyrazolo[3,4-d]pyrimidine-ethyl intermediate, chromenone, piperidine (catalyst), ethanol.

    • Conditions : Reflux at 78°C for 8 hours .

    • Yield : 65–70% after HPLC purification (C18 column, acetonitrile/water) .

    Analytical Validation :

    • HPLC Purity : >99.5% (UV detection at 254 nm) .

    • HRMS (ESI+) : m/z 572.1862 [M+H]⁺ (calc. 572.1865) .

Final Tosylation to Form the Drug Substance

While the free base is the active pharmaceutical ingredient (API), the tosylate salt (umbralisib tosylate) is preferred for enhanced solubility:

  • Salt Formation with p-Toluenesulfonic Acid

    • Reagents : p-toluenesulfonic acid monohydrate, acetone.

    • Conditions : 25°C for 2 hours, followed by filtration and drying .

    • Yield : 92–95% .

    Physicochemical Data :

    PropertyValue
    Solubility in DMSOFreely soluble
    Solubility in waterPractically insoluble
    Melting Point198–202°C (decomp.)

    Polymorphism studies confirm the absence of alternative crystalline forms, ensuring batch consistency .

Process Optimization and Scale-Up

Alembic Pharmaceuticals’ fourth-generation process achieves a 42% overall yield from the pyrazole precursor . Critical parameters include:

  • Particle Size Control : API particle size ≤50 µm (D90) to ensure dissolution compliance .

  • Stability : No degradation after 24 months at 25°C/60% RH .

Analytical Characterization

  • Structural Elucidation

    • X-Ray Diffraction : Confirms the (S)-configuration of the ethyl group (Flack parameter = 0.02(2)) .

    • ¹³C NMR (101 MHz, DMSO-d₆) : Key signals at δ 158.9 (C4-pyrimidine), 162.3 (C=O chromenone) .

  • Dissolution Testing

    • Method : USP Apparatus 1 (basket), 100 RPM, 0.05 M phosphate buffer (pH 6.8) with 0.5% SLS .

    • Acceptance Criterion : ≥85% dissolved in 45 minutes .

Chemical Reactions Analysis

Structural Analysis

The compound has a molecular formula of C₃₁H₂₄F₃N₅O₃ and a molecular weight of 571.56 g/mol . Its core structure comprises:

  • A chromen-4-one scaffold (a flavone derivative) substituted at position 2 with a pyrazolo[3,4-d]pyrimidin-1-yl ethyl group.

  • A 3-fluoro-4-(propan-2-yloxy)phenyl moiety attached to the pyrazolo-pyrimidine ring.

  • A 3-fluorophenyl substituent on the chromen-4-one.

The SMILES notation is CC@HN4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N , highlighting its stereochemical configuration (R-enantiomer).

Potential Chemical Reactions

The compound’s functional groups and structural motifs suggest several plausible reaction pathways:

Functional Group Reactivity

A. Amino Group (–NH₂)

  • Acylation : The amino group could react with acylating agents (e.g., acetyl chloride) to form amides.

  • Alkylation : Reaction with alkyl halides may yield alkylamino derivatives.

  • Amidation : Conversion to amides via carboxylic acid derivatives.

B. Isopropoxy Group (–OCH(CH₃)₂)

  • Cleavage : Acidic hydrolysis (e.g., HCl) could remove the isopropoxy group, yielding a phenolic hydroxyl.

  • Substitution : Potential nucleophilic aromatic substitution under strongly activating conditions.

C. Chromen-4-one Core

  • Addition Reactions : The ketone group may undergo nucleophilic addition (e.g., with Grignard reagents).

  • Ring-Opening : Under basic or acidic conditions, the lactone ring could open to form carboxylic acids or esters.

Structural Transformations

A. Pyrazolo[3,4-d]pyrimidine Ring

  • Substitution : The pyrazolo-pyrimidine ring may undergo electrophilic substitution at position 3 or 4.

  • Metal-Catalyzed Cross-Coupling : Potential for Suzuki or Buchwald-Hartwig coupling if halogenated.

B. Fluorophenyl Substituents

  • Defluorination : Under harsh conditions (e.g., sodium in ammonia), fluorine atoms may be replaced.

  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect could activate ring positions for substitution.

Data Table: Key Structural Features and Reactions

Feature Reaction Type Conditions Outcome
Amino Group AcylationAcetyl chloride, base (e.g., pyridine)Amide formation
Isopropoxy Group Acidic HydrolysisHCl, refluxPhenolic hydroxyl group substitution
Chromen-4-one Ketone Grignard AdditionRMgX (R = alkyl/aryl)Alcohol derivative after workup
Pyrazolo-pyrimidine Electrophilic SubstitutionNitration, halogenationSubstituted pyrazolo-pyrimidine derivatives
Fluorophenyl Moieties DefluorinationNa/NH₃ (liq.), refluxReplacement of fluorine with hydrogen

Stability and Handling

The compound is reported to have 98% purity and is stored under standard conditions for small molecule inhibitors. Its fluorinated substituents likely enhance stability, though hydrolytic cleavage of the isopropoxy group may occur under acidic conditions .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. For example, studies have shown that compounds with similar structures can inhibit the activity of protein kinases such as AKT and ERK, which are critical in cancer signaling pathways .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit various enzymes, particularly those involved in inflammatory processes. Inhibition of cyclooxygenase (COX) enzymes can lead to reduced inflammation and pain, making this compound a candidate for anti-inflammatory drug development .

Potential Use in Neurological Disorders

Recent studies suggest that compounds similar to this one may have neuroprotective effects. They could potentially be used to treat neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neuroinflammatory responses .

Antiviral Activity

There is emerging evidence that certain pyrazolo[3,4-d]pyrimidine derivatives possess antiviral properties. They may inhibit viral replication by targeting viral polymerases or proteases, making them candidates for antiviral drug development .

Case Studies

Study ReferenceApplication FocusKey Findings
Cancer TherapyDemonstrated inhibition of tumor growth in xenograft models using similar pyrazolo compounds.
Anti-inflammatoryShowed significant reduction in COX enzyme activity in vitro, indicating potential for pain relief applications.
NeuroprotectionReported protective effects against oxidative stress in neuronal cell lines.
Antiviral ActivityExhibited inhibitory effects on viral replication in cultured cells infected with influenza virus.

Mechanism of Action

The mechanism of action of 2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrazolo-pyrimidine-chromenone hybrids. Below is a comparative analysis of its structural analogs, focusing on substituent variations and physicochemical properties:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Example ID Pyrazolo-Pyrimidine Substituent (Position 3) Chromenone Substituents Molecular Weight (M+1) Melting Point (°C) Key References
Target Compound 3-fluoro-4-isopropoxyphenyl 6-fluoro, 3-(3-fluorophenyl) Not reported Not reported
Example 33 3-methyl 5-fluoro, 3-(3-fluorophenyl) 536.4 303–306
Example 41 3-(methylthio) 5-fluoro, 3-(3-fluorophenyl) Not reported 102–105
Example 64 3-(4-methyl ester-3-fluorophenyl) 5-fluoro, 3-(3-fluorophenyl) Not reported Not reported
Example 92 3-(3-fluoro-4-morpholinophenyl) 5-fluoro, 3-phenyl 599.1 (M+1) 242–245
Example 85 3-(3-fluoro-4-isopropoxyphenyl) 5-fluoro, 3-(3-fluorophenyl) 586.3 (M+1) 193–196

Key Observations:

Substituent Impact on Physicochemical Properties: The 3-fluoro-4-isopropoxyphenyl group (target compound and Example 85 ) introduces steric bulk and lipophilicity compared to smaller substituents like methyl (Example 33). This likely enhances membrane permeability but may reduce solubility. Morpholino-substituted analogs (Example 92 ) exhibit higher melting points (242–245°C vs. 193–196°C for isopropoxy derivatives), suggesting stronger intermolecular interactions due to the polar morpholine group.

Chromenone Modifications: The 6-fluoro substitution in the target compound vs. 5-fluoro in analogs (e.g., Example 33) may alter electronic properties and binding affinity to biological targets. Fluorine at position 6 could influence π-stacking interactions in kinase active sites.

Synthetic Yields :

  • Derivatives with bulky substituents (e.g., Example 64 , 20% yield) generally have lower yields compared to simpler analogs (e.g., Example 33, 21% yield), likely due to steric hindrance during coupling reactions.

Activity Implications (Inferred from Structural Trends):

  • Kinase Selectivity : The 3-fluoro-4-isopropoxyphenyl group may confer selectivity for specific kinase isoforms by occupying hydrophobic pockets in the ATP-binding site.
  • Metabolic Stability: The isopropoxy group in the target compound could reduce oxidative metabolism compared to morpholino or methylthio substituents.

Biological Activity

The compound 2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one, also known by its CAS number 1532533-69-9, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of approximately 571.56 g/mol. The structure features a chromenone core substituted with fluorine and pyrazolo-pyrimidine moieties, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HCT-1162.3
MCF-71.9
Doxorubicin3.23

These results indicate that the compound is more effective than the reference drug doxorubicin in inhibiting cell proliferation.

The proposed mechanism for the anticancer activity involves the inhibition of specific kinases associated with cell proliferation pathways. The pyrazolo[3,4-d]pyrimidine moiety is known to interact with ATP-binding sites in kinases, thereby modulating their activity and leading to reduced tumor growth.

Other Biological Activities

In addition to anticancer effects, this compound has shown promise in other areas:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral strains, although further research is needed to elucidate these effects.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effectiveness of this compound against various cancer cell lines. It reported that compounds with similar structures demonstrated enhanced apoptosis in cancer cells due to their ability to disrupt mitochondrial function .
  • Pharmacokinetics : Research has indicated favorable pharmacokinetic profiles for related compounds, suggesting that this molecule may also possess good absorption and distribution characteristics in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Begin with modular synthesis of the pyrazolo[3,4-d]pyrimidine core, using palladium-catalyzed cross-coupling reactions to introduce the 3-fluoro-4-propan-2-yloxyphenyl group .
  • Step 2 : For the chromen-4-one moiety, employ a Claisen-Schmidt condensation followed by cyclization under acidic conditions .
  • Step 3 : Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield and purity. For example, highlights refluxing in dichloromethane with a catalytic base for 12–24 hours.
  • Critical Parameters : Monitor fluorophenyl group stability under acidic/basic conditions using HPLC (≥95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to resolve fluorinated substituents (e.g., 3-fluorophenyl vs. 6-fluoro groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C31_{31}H25_{25}F3_{3}N4_{4}O3_{3}; theoretical MW: 582.55 g/mol) .
  • X-ray Crystallography : If crystals are obtainable, resolve the chromen-4-one/pyrimidine dihedral angle to assess planarity (e.g., reports similar compounds with angles <10°).
  • Table 1 : Summary of Key Characterization Data
TechniqueParameterReference Value
1H^{1}\text{H}-NMRIntegration of ethyl groupδ 1.2–1.5 ppm (triplet)
HPLCRetention time12.3 min (C18 column)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Approach 1 : Replicate assays under standardized conditions (e.g., ATP concentration, pH) to minimize variability. notes discrepancies in kinase inhibition assays due to buffer composition.
  • Approach 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .
  • Data Analysis : Apply statistical tools like ANOVA to identify outliers in dose-response curves (e.g., IC50_{50} values differing by >1 log unit).

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Tyrosine Kinase, Ser/Thr Kinase families) to identify selectivity .
  • Mutagenesis Studies : Introduce point mutations (e.g., ATP-binding pocket residues) to confirm binding interactions .
  • Cellular Assays : Combine Western blotting (phosphorylation status) with siRNA knockdown of target kinases to validate on-target effects.

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 2 ns trajectories) to assess conformational stability of the pyrazolo-pyrimidine core .
  • Free Energy Perturbation (FEP) : Predict the impact of fluorine substitutions on binding affinity (e.g., compare 3-fluoro vs. 4-fluoro analogs) .
  • Table 2 : Example Computational Parameters
SoftwareForce FieldSolvation Model
SchrödingerOPLS4Generalized Born

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Selection : Use chiral auxiliaries (e.g., Evans oxazolidinones) during chromen-4-one synthesis to control stereochemistry .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and detect racemization in real time .
  • Purification : Optimize chiral column chromatography (e.g., Chiralpak IA) with heptane/ethanol gradients to achieve >99% enantiomeric excess .

Interdisciplinary Research Questions

Q. How can chemical biology approaches be integrated to study this compound’s off-target effects?

  • Methodological Answer :

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by LC-MS/MS identification .
  • Metabolomics : Profile changes in cellular metabolites (e.g., ATP/ADP ratios) via LC-HRMS to assess metabolic pathway disruption .

Q. What methodologies address solubility challenges in in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Prepare nanoemulsions (e.g., using TPGS-1000 surfactant) to enhance aqueous solubility (>1 mg/mL) .
  • Pharmacokinetic Sampling : Conduct serial blood draws in rodent models (n=6/group) and quantify plasma levels via UPLC-MS/MS (LLOQ: 1 ng/mL) .

Contradictions and Validation

Q. How should researchers validate conflicting reports on this compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human vs. rodent) with NADPH cofactors to measure intrinsic clearance (CLint_{int}) .
  • Cross-Species Comparison : If CLint_{int} differs >50%, investigate cytochrome P450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.